

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-hydroxyisobutyrate

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Compound of Interest

Compound Name: *Ethyl 2-hydroxyisobutyrate*

Cat. No.: *B1328902*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-hydroxyisobutyrate** (CAS No. 80-55-7), a key intermediate in various chemical syntheses. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Ethyl 2-hydroxyisobutyrate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.25	q	2H	-OCH ₂ CH ₃
3.5 (approx.)	s (broad)	1H	-OH
1.45	s	6H	-C(CH ₃) ₂
1.25	t	3H	-OCH ₂ CH ₃

Solvent: CDCl₃.
Instrument Frequency:
90 MHz.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
177 (approx.)	C=O (Ester)
73 (approx.)	-C(CH ₃) ₂
62 (approx.)	-OCH ₂ CH ₃
26 (approx.)	-C(CH ₃) ₂
14 (approx.)	-OCH ₂ CH ₃

Solvent: CDCl₃.[\[2\]](#)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400-3500 (broad)	O-H stretch (alcohol)
2980-2940	C-H stretch (alkane)
1735-1715	C=O stretch (ester)
1260-1000	C-O stretch
Sample form: Liquid film. [3]	

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Plausible Fragment
132	Low	[M] ⁺ (Molecular Ion)
117	Low	[M - CH ₃] ⁺
89	Moderate	[M - OC ₂ H ₅] ⁺
59	100	[C(OH)(CH ₃) ₂] ⁺
43	High	[C(CH ₃) ₂] ⁺

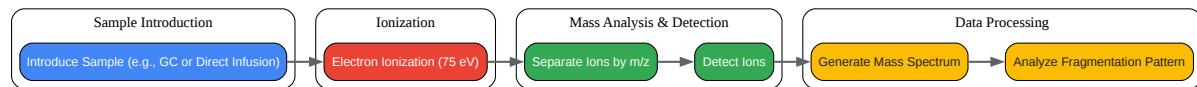
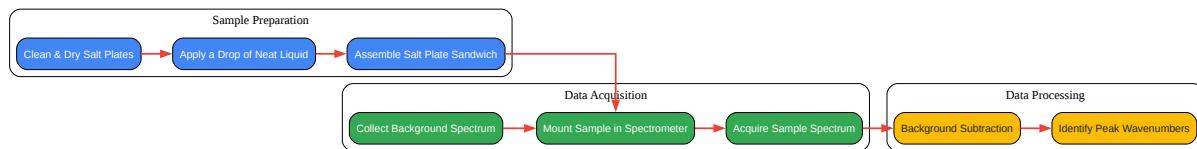
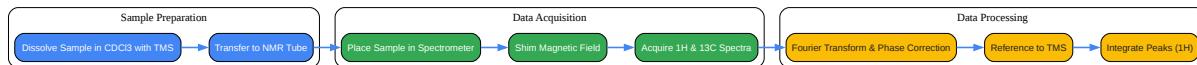
Ionization Method: Electron

Ionization (EI) at 75 eV.[\[4\]](#)[\[5\]](#)

Experimental Protocols

The following sections detail standardized methods for acquiring the spectroscopic data presented above.

A sample of **Ethyl 2-hydroxyisobutyrate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a spectrometer, such as a Bruker 600 MHz instrument.[\[6\]](#) For ¹H NMR, the spectral width is set to encompass the expected chemical shift range (typically 0-12 ppm). For ¹³C NMR, a wider spectral width is used (e.g., 0-200 ppm).



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